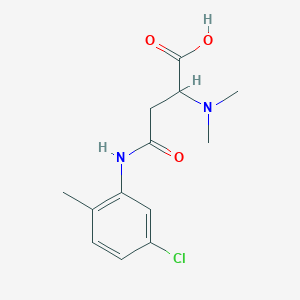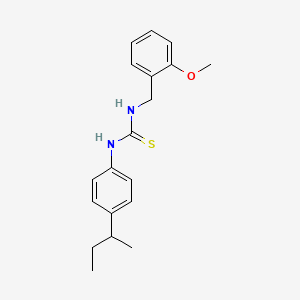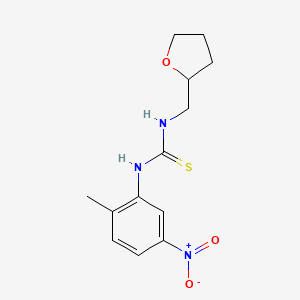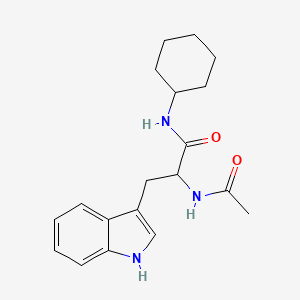![molecular formula C16H16F3N3O3S B4131083 N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide](/img/structure/B4131083.png)
N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide
Vue d'ensemble
Description
N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule involved in B-cell receptor (BCR) signaling, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mécanisme D'action
N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide targets BTK, a key signaling molecule in the BCR signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, which promote cell survival and proliferation. By inhibiting BTK, N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide blocks BCR signaling and induces apoptosis in B-cells, leading to anti-tumor activity.
Biochemical and Physiological Effects:
In preclinical studies, N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to potent anti-tumor activity. N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide has also been shown to have minimal off-target effects and to be well-tolerated in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide is its potent anti-tumor activity in preclinical models of B-cell malignancies. Another advantage is its minimal off-target effects and well-tolerated profile in preclinical models. One limitation of N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide is its specificity for BTK, which may limit its activity in tumors that do not rely on BCR signaling for survival.
Orientations Futures
For N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide include further evaluation in clinical trials for the treatment of various B-cell malignancies, including CLL, MCL, and DLBCL. Other potential applications of N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide include the treatment of autoimmune disorders, where BCR signaling plays a critical role in disease pathogenesis. Additionally, combination therapies with other targeted agents, such as PI3K inhibitors, may enhance the anti-tumor activity of N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide.
Applications De Recherche Scientifique
N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to potent anti-tumor activity.
Propriétés
IUPAC Name |
1-[4-(ethylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c1-2-20-26(24,25)14-8-6-12(7-9-14)21-15(23)22-13-5-3-4-11(10-13)16(17,18)19/h3-10,20H,2H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUXNTNPZFMOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4131000.png)
![2,2'-[[6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diyl]bis(thio)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B4131001.png)
![methyl 2-{[3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4131010.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4131017.png)

![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4131038.png)

![6-[(2-hydroxyethyl)thio]-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4131050.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4131058.png)
![2-methyl-5-[4-(1H-pyrazol-5-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B4131064.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4131074.png)


